molecular formula C12H23NO2 B3104791 Tert-butyl (2,2,3,3-tetramethylcyclopropyl)carbamate CAS No. 1499405-44-5

Tert-butyl (2,2,3,3-tetramethylcyclopropyl)carbamate

Cat. No.: B3104791
CAS No.: 1499405-44-5
M. Wt: 213.32
InChI Key: VDXMVJKOYUIKKX-UHFFFAOYSA-N
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Description

Tert-butyl (2,2,3,3-tetramethylcyclopropyl)carbamate is a chemical compound with the molecular formula C12H23NO2. It is known for its unique structure, which includes a cyclopropyl ring substituted with four methyl groups and a tert-butyl carbamate group. This compound is used in various scientific research applications due to its distinctive properties .

Mechanism of Action

Pharmacokinetics

, which may influence its bioavailability and pharmacokinetic properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tert-butyl (2,2,3,3-tetramethylcyclopropyl)carbamate . For instance, the compound’s stability may be affected by temperature, as suggested by its boiling point of 432.4±35.0 °C . Additionally, the compound’s action may be influenced by the presence of other substances in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2,2,3,3-tetramethylcyclopropyl)carbamate typically involves the reaction of 2,2,3,3-tetramethylcyclopropylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (2,2,3,3-tetramethylcyclopropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tert-butyl (2,2,3,3-tetramethylcyclopropyl)carbamate is used in various scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential use in drug development and as a protective group in peptide synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • Tert-butyl carbamate
  • 2,2,3,3-tetramethylcyclopropylamine
  • Tert-butyl-N-methylcarbamate

Comparison: Tert-butyl (2,2,3,3-tetramethylcyclopropyl)carbamate is unique due to its cyclopropyl ring with four methyl groups, which imparts steric hindrance and affects its reactivity. Compared to tert-butyl carbamate, it has a more complex structure and different reactivity patterns. The presence of the cyclopropyl ring makes it distinct from other carbamates and amines .

Properties

IUPAC Name

tert-butyl N-(2,2,3,3-tetramethylcyclopropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-10(2,3)15-9(14)13-8-11(4,5)12(8,6)7/h8H,1-7H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXMVJKOYUIKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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